molecular formula C16H14INO2S B1508590 a-Tosyl-(4-iodomethylbenzyl)isocyanide CAS No. 655254-68-5

a-Tosyl-(4-iodomethylbenzyl)isocyanide

Cat. No.: B1508590
CAS No.: 655254-68-5
M. Wt: 411.3 g/mol
InChI Key: FYWRJNIPLVUVHS-UHFFFAOYSA-N
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Description

a-Tosyl-(4-iodomethylbenzyl)isocyanide is a specialized organic compound known for its unique structure and reactivity It contains a tosyl group (p-toluenesulfonic acid) attached to a benzyl isocyanide moiety with an iodomethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of a-Tosyl-(4-iodomethylbenzyl)isocyanide typically involves the following steps:

  • Tosylation: The starting material, 4-iodomethylbenzylamine, undergoes tosylation using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine (Et3N) to form the tosylated intermediate.

  • Isocyanide Formation: The tosylated intermediate is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the isocyanide derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: a-Tosyl-(4-iodomethylbenzyl)isocyanide can undergo various chemical reactions, including:

  • Oxidation: The iodomethyl group can be oxidized to form iodoform (CHI3) under suitable conditions.

  • Reduction: The tosyl group can be reduced to toluene derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: The iodomethyl group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Iodine (I2) and oxidizing agents like hydrogen peroxide (H2O2).

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Nucleophiles such as sodium azide (NaN3) in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Iodoform (CHI3)

  • Reduction: Toluene derivatives

  • Substitution: Azides, thiols, and other nucleophilic substitution products.

Scientific Research Applications

a-Tosyl-(4-iodomethylbenzyl)isocyanide has several applications in scientific research:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biochemical studies to investigate enzyme mechanisms and interactions.

  • Industry: It can be employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which a-Tosyl-(4-iodomethylbenzyl)isocyanide exerts its effects involves its reactivity with various biological targets. The isocyanide group can interact with metal ions and enzymes, leading to the formation of stable complexes. These interactions can modulate biological pathways and influence cellular processes.

Molecular Targets and Pathways Involved:

  • Metalloenzymes: Interaction with metal centers in enzymes.

  • Signal Transduction Pathways: Modulation of signaling pathways through enzyme inhibition or activation.

Comparison with Similar Compounds

a-Tosyl-(4-iodomethylbenzyl)isocyanide is unique due to its combination of functional groups. Similar compounds include:

  • p-Tosyl-(4-iodomethylbenzyl)amine: Lacks the isocyanide group.

  • a-Tosyl-(4-iodomethylbenzyl)amine: Similar structure but different functional group.

  • p-Tosyl-(4-iodomethylbenzyl)isocyanide: Different isomer with the same functional groups.

Properties

IUPAC Name

1-[[4-(iodomethyl)phenyl]-isocyanomethyl]sulfonyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14INO2S/c1-12-3-9-15(10-4-12)21(19,20)16(18-2)14-7-5-13(11-17)6-8-14/h3-10,16H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWRJNIPLVUVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)CI)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10725393
Record name 1-(Iodomethyl)-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655254-68-5
Record name 1-(Iodomethyl)-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
a-Tosyl-(4-iodomethylbenzyl)isocyanide
Reactant of Route 2
a-Tosyl-(4-iodomethylbenzyl)isocyanide
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a-Tosyl-(4-iodomethylbenzyl)isocyanide
Reactant of Route 4
a-Tosyl-(4-iodomethylbenzyl)isocyanide
Reactant of Route 5
a-Tosyl-(4-iodomethylbenzyl)isocyanide
Reactant of Route 6
a-Tosyl-(4-iodomethylbenzyl)isocyanide

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